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molecular formula C8H5BrFN B1275679 4-bromo-7-fluoro-1H-indole CAS No. 883500-66-1

4-bromo-7-fluoro-1H-indole

Cat. No. B1275679
M. Wt: 214.03 g/mol
InChI Key: PBQKMEMSAFAVKF-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.1 g, 5.0 mmol) in THF (20 mL) at −40° C. under nitrogen atmosphere was added slowly vinylmagnesium bromide (1 M in THF, 15.5 mL, 15.5 mmol). The reaction mixture was stirred for 1.5 h then quenched with saturated NH4Cl aqueous solution (10 mL). The mixture was partitioned between EtOAc (300 mL) and water (50 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 2.5% EtOAc/petroleum ether to afford 0.125 g (12%) of 4-bromo-7-fluoro-1H-indole (110) as brown oil: MS (ESI) m/z=214 [M−1]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.[CH:12]([Mg]Br)=[CH2:13]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]2[C:3]=1[CH:12]=[CH:13][NH:9]2

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with saturated NH4Cl aqueous solution (10 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc (300 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with 2.5% EtOAc/petroleum ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.125 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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